N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” is a complex organic compound that features a benzodioxin ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Formation of the Oxane Ring: This involves the cyclization of phenol derivatives with epoxides or halohydrins.
Coupling Reactions: The benzodioxin and oxane intermediates are then coupled using a diamide linkage, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the oxane ring, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenylthian-4-yl)methyl]ethanediamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenylpyran-4-yl)methyl]ethanediamide
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” lies in its specific structural features, such as the combination of benzodioxin and oxane rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(21(26)24-17-6-7-18-19(14-17)29-13-12-28-18)23-15-22(8-10-27-11-9-22)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLYEYIJOSFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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